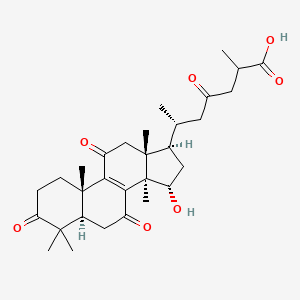

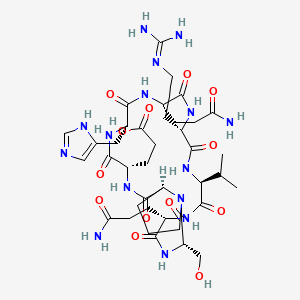

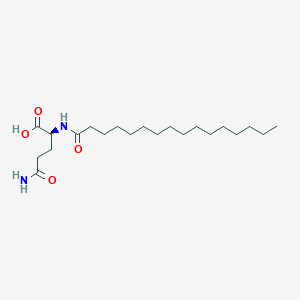

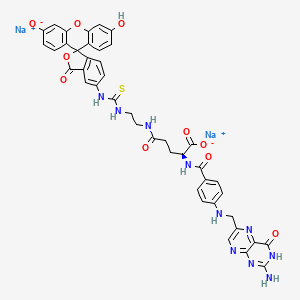

![molecular formula C26H26ClN5O5 B8201648 1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea](/img/structure/B8201648.png)

1-(3-Chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ALV2 is a potent and selective degrader of the zinc-finger transcription factor Helios. Helios is crucial for maintaining a stable regulatory T cell phenotype within the inflammatory tumor microenvironment. ALV2 binds to the cereblon protein with an IC50 value of 0.57 micromolar, promoting the degradation of Helios .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ALV2 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that ALV2 is synthesized through a series of organic reactions involving the use of various reagents and catalysts .

Industrial Production Methods

Industrial production of ALV2 likely involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is typically produced in solid form and requires careful handling and storage to maintain its stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions

ALV2 primarily undergoes binding and degradation reactions. It binds to the cereblon protein, leading to the degradation of Helios. This process involves the formation of a dimer between cereblon and Helios, facilitated by ALV2 .

Common Reagents and Conditions

Reagents: ALV2, cereblon protein, Helios protein.

Conditions: In vitro assays typically use concentrations ranging from 10 nanomolar to 100 micromolar.

Major Products

The major product of the reaction involving ALV2 is the degraded form of Helios, resulting in reduced levels of Helios in regulatory T cells .

Aplicaciones Científicas De Investigación

ALV2 has significant applications in scientific research, particularly in the fields of immunology and cancer therapy. It is used to study the role of Helios in maintaining the suppressive phenotype of regulatory T cells within the tumor microenvironment. By degrading Helios, ALV2 helps to reprogram regulatory T cells into effector T cells, enhancing anti-tumor immunity .

Mecanismo De Acción

ALV2 functions as a molecular glue, promoting the interaction between Helios and the cereblon protein. This interaction leads to the ubiquitination and subsequent degradation of Helios. The degradation of Helios disrupts the suppressive function of regulatory T cells, converting them into effector T cells that can enhance the immune response against tumors .

Comparación Con Compuestos Similares

Similar Compounds

BRD4 Protein Degraders: Compounds that target the bromodomain-containing protein BRD4 for degradation using similar molecular glue mechanisms.

Uniqueness of ALV2

ALV2 is unique in its high selectivity and potency for degrading Helios. Its ability to specifically target Helios without affecting other proteins makes it a valuable tool for studying the role of regulatory T cells in cancer and other diseases .

Propiedades

IUPAC Name |

1-(3-chloro-4-methylphenyl)-3-[2-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propan-2-yl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN5O5/c1-14-7-8-17(12-18(14)27)29-25(37)31-26(2,3)15-5-4-6-16(11-15)28-19-13-22(34)32(24(19)36)20-9-10-21(33)30-23(20)35/h4-8,11-13,20,28H,9-10H2,1-3H3,(H2,29,31,37)(H,30,33,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKFHBIMJVFQOQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)NC(C)(C)C2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

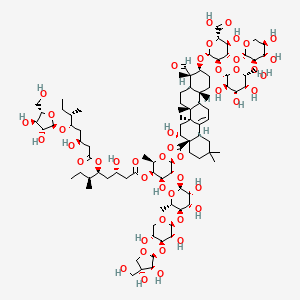

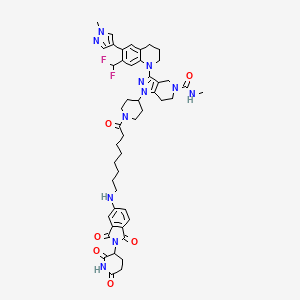

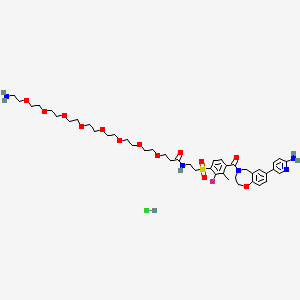

![(2S,4R)-1-[(2S)-2-[[2-[3-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]ethoxy]ethoxymethyl]-2-methylpropoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B8201591.png)